tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-5-4-10(8-13)9-17-7-6-14/h10,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHNGBRXCPUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of pyrrolidine with tert-butyl chloroformate: This step forms the tert-butyl ester derivative.
Addition of 2-mercaptoethanol: This step introduces the hydroxyethylthio group to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Various alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new tert-butyl derivatives with different functional groups.
Scientific Research Applications
Drug Design and Synthesis
The compound is utilized as a scaffold in the design of novel pharmaceuticals. Its unique structure allows for the modification of biological activity through the introduction of various functional groups. For instance, studies have shown that derivatives of this compound can exhibit selective cytotoxicity against cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated potent growth inhibition of tumorigenic cells. For example, a study highlighted the ability of certain derivatives to inhibit cancer cell motility and affect key signaling pathways involved in tumor progression. This suggests that tert-butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate may be further explored for its anticancer properties .
The compound's thioether functionality may play a role in modulating biological activities such as enzyme inhibition or receptor binding. This could lead to the development of new therapeutic agents targeting specific diseases, particularly those involving metabolic or signaling pathways influenced by sulfur-containing compounds .
Data Table: Summary of Biological Studies
Case Study 1: Antitumor Activity
In a recent investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that some derivatives had IC50 values below 10 µM, demonstrating significant potency against hepatocellular carcinoma cells while showing minimal effects on non-tumorigenic liver cells .
Case Study 2: Mechanistic Insights
Another study focused on understanding the mechanism behind the anticancer effects observed with this compound. Researchers utilized phosphoprotein analysis to assess changes in signaling pathways upon treatment with the compound. The findings suggested alterations in key regulatory proteins associated with cell cycle progression and apoptosis, providing insights into how this compound might exert its effects at the molecular level .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylthio group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate
- CAS Registry Number : 1353983-27-3
- Molecular Formula: C₁₂H₂₃NO₃S
- Molecular Weight : 261.38 g/mol
- Key Features : Pyrrolidine backbone with a tert-butyl carbamate group at position 1 and a thioether-linked 2-hydroxyethyl substituent at position 2.
The thioether group may enhance metabolic stability compared to ether analogs, while the hydroxyethyl moiety improves solubility .
Comparison with Structurally Similar Compounds
tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-(2-hydroxyethoxy)-pyrrolidine-1-carboxylate ((±)-16)
- Key Features : Pyrrolidine core with a pyridine-linked substituent and hydroxyethoxy group.
- Molecular Weight : ~495.6 g/mol (estimated from C₂₉H₄₁N₃O₆).
- Synthesis: Involves ozonolysis and NaBH₄ reduction of precursor (±)-15 .
- Applications: Prodrug candidate for neuronal nitric oxide synthase (nNOS) inhibitors .
- Comparison : Unlike the target compound, (±)-16 contains a pyridine ring and lacks a thioether group, which may alter receptor binding and metabolic pathways .
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (BD245966)
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Features : Pyrrolidine with a halogenated pyridinyloxymethyl group.
- CAS Number : 1186311-10-3 .
- Molecular Weight : 483.14 g/mol .
- Applications : Likely used in cross-coupling reactions for heterocyclic synthesis .
- Comparison : The bromo and iodo substituents enable catalytic transformations (e.g., Suzuki coupling), unlike the target compound’s hydroxyethyl thioether .
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate
- Key Features : Bulky 4-octylphenethyl substituent.
- Molecular Weight: ~403.6 g/mol (estimated from C₂₆H₄₁NO₂).
- Synthesis : Hydrogenation and Pd/C-mediated deprotection .
- Applications : Investigated as dual-acting anticancer agents targeting sphingosine-1-phosphate receptors .
- Comparison : The aromatic substituent enhances hydrophobicity, favoring membrane interaction, whereas the target compound’s thioether may improve aqueous solubility .
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
- CAS Number : 412278-02-5 .
- Molecular Formula: C₁₀H₁₉NO₃.
- Molecular Weight : 201.26 g/mol .
- Key Features : Hydroxyl and methyl groups at position 3.
- Comparison : The absence of a sulfur atom and hydroxyethyl group simplifies the structure, making it suitable for stereochemical studies or as a chiral building block .
Data Table: Structural and Functional Comparison
Key Research Findings
- Thioether vs. Ether Groups : The thioether in the target compound provides greater resistance to oxidative metabolism compared to ether-containing analogs like BD245966 .
- Substituent Effects : Halogenated pyridine derivatives () exhibit reactivity suitable for cross-coupling, whereas bulky aromatic groups () enhance hydrophobic interactions in anticancer agents .
- Synthetic Complexity: Compounds like (±)-16 require multi-step synthesis (ozonolysis, hydrogenation), whereas the target compound’s synthesis may prioritize thiol-ene or nucleophilic substitution reactions .
Biological Activity
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate, also known by its CAS number 1353983-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of 275.41 g/mol. Its structure includes a pyrrolidine ring substituted with a thioether and a carboxylate group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1353983-27-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 275.41 g/mol |
| Purity | Variable (check supplier) |
Research indicates that compounds similar to this compound can interact with various biological targets. The thioether functionality may enhance the lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds exhibit significant growth inhibition in cancer cell lines. For instance, compounds with similar scaffolds have demonstrated selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes linked to disease processes, such as kinases involved in cancer progression. This inhibition may occur through competitive or allosteric mechanisms, depending on the target enzyme .
Study 1: Growth Inhibition in Cancer Cells
A study investigated the effects of various pyrrolidine derivatives on cancer cell lines, highlighting that this compound exhibited potent growth inhibition at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells without affecting normal cells .
Study 2: Neuroprotective Properties
In a model of oxidative stress-induced neurotoxicity, this compound demonstrated significant protective effects on neuronal cells. The compound reduced reactive oxygen species (ROS) levels and upregulated antioxidant enzymes, suggesting a mechanism involving the Nrf2 pathway activation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate?
- Methodological Answer : A common approach involves coupling reactions using mixed anhydride intermediates. For example, carboxylic acids can be activated with isobutyl chloroformate and DIPEA in dichloromethane (DCM), followed by reaction with 2-amino-2-methylpropanol. Purification via flash chromatography (ethyl acetate/hexane gradients) yields the product in ~59% yield. Critical parameters include stoichiometric control of reagents and monitoring reaction progress via LC-MS . Alternative routes use DCM as a solvent with DIPEA as a base, with temperature control (0–20°C) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals for the tert-butyl group (~1.4 ppm) and hydroxyethyl-thiomethyl moiety (~3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ matches theoretical values within 1 ppm error) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carbamate) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep away from heat and ignition sources (P210) .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Waste Disposal : Neutralize acidic/basic wash layers (e.g., 0.1 M HCl, saturated NaHCO₃) before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.1–1.2 equivalents of isobutyl chloroformate to ensure complete activation of the carboxylic acid .
- Temperature Control : Maintain reactions at 0°C during sensitive steps (e.g., nucleophilic additions) to prevent decomposition .
- Purification : Optimize flash chromatography gradients (e.g., 0–100% ethyl acetate/hexane) to resolve polar byproducts .
Q. How can contradictions in NMR data for derivatives be resolved?
- Methodological Answer :
- Solvent Selection : Use deuterated DMSO or CDCl₃ to enhance signal splitting for overlapping protons.
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in crowded regions (e.g., pyrrolidine ring protons) .
- Dynamic NMR : Assess rotational barriers in hindered substituents (e.g., tert-butyl groups) at variable temperatures .
Q. What strategies ensure stereochemical integrity in derivatives?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Optical Rotation : Measure [α]D values to confirm enantiopurity (e.g., −55.0° for (S)-configured analogs) .
- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) ethers to stabilize stereocenters during functionalization .
Q. How can this compound serve as an intermediate in drug discovery?
- Methodological Answer :
- Functionalization : Introduce bioisosteres (e.g., halogenated pyridines) via Suzuki-Miyaura coupling for target engagement .
- Prodrug Design : Hydrolyze the tert-butyl carbamate in vivo to generate active amines .
- Structure-Activity Relationship (SAR) : Modify the hydroxyethyl-thiomethyl group to modulate lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
